N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibitors
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. Sugimoto et al. (1995) synthesized and evaluated a series of anti-AChE inhibitors, identifying potent inhibitors with a selective affinity for AChE over butyrylcholinesterase and demonstrating significant increase in acetylcholine content in rat cerebral cortex in vivo (Sugimoto et al., 1995).
Muscarinic M2-Receptor Affinity
Holzgrabe and Heller (2003) developed compounds with affinity to the muscarinic M2-receptor. They synthesized a hybrid molecule containing elements of muscarinic receptor antagonist AFDX-384 and a W84 moiety known as an allosteric modulator of antagonist binding (Holzgrabe & Heller, 2003).
Polymerizable Light Initiators
Yang et al. (2018) focused on the synthesis of acrylated naphthalimide one-component visible light initiators, including derivatives of this compound. They investigated their photochemical mechanisms and photopolymerization behavior (Yang et al., 2018).
Structural and Electronic Properties
Essa and Jalbout (2008) explored the structural and electronic properties of a molecule structurally related to this compound. They used density functional theory and molecular orbital calculations to understand its interaction with the environment (Essa & Jalbout, 2008).
α1-Adrenergic Receptor Antagonists
Rak et al. (2016) synthesized a series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenergic receptor antagonists. They aimed to develop compounds with a uroselective profile, evaluating their affinity and selectivity for α1-adrenergic receptor subtypes (Rak et al., 2016).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-28-12-9-18-13-17(5-7-20(18)28)21(29-10-3-2-4-11-29)15-26-24(30)25(31)27-19-6-8-22-23(14-19)33-16-32-22/h5-8,13-14,21H,2-4,9-12,15-16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFZPFJDLCAKFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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